Bradykinin B2 Receptor Affinity: Thiosemicarbazide Scaffold vs. Potent Benchmarks Defines Selectivity Window
1-Anilino-3-benzylthiourea (ABTU) exhibits a Ki of 100,000 nM at the rat bradykinin B2 receptor, measured by competition binding of [³H]-BK to NG108-15 neuroblastoma-glioma hybrid cell membranes [1]. In contrast, the optimized 1-(2-nitrophenyl)thiosemicarbazide (TSC) series—which shares the identical thiosemicarbazide core scaffold with ABTU but incorporates a 2-nitrophenyl substituent—yields highly potent antagonists such as bradyzide with a Ki of 0.5 ± 0.2 nM at the same receptor in the same cell line assay system [2]. This approximately 200,000-fold difference in affinity demonstrates that the unsubstituted phenyl/benzyl thiosemicarbazide (ABTU) serves as a low-affinity control or inactive scaffold comparator, while the 2-nitrophenyl modification is essential for high potency.
| Evidence Dimension | Binding affinity (Ki) at rat bradykinin B2 receptor |
|---|---|
| Target Compound Data | Ki = 100,000 nM (1.00E+5 nM) |
| Comparator Or Baseline | Bradyzide (1-(2-nitrophenyl)thiosemicarbazide derivative): Ki = 0.5 ± 0.2 nM |
| Quantified Difference | ~200,000-fold lower affinity for ABTU vs. bradyzide |
| Conditions | Inhibition of [³H]-bradykinin binding to NG108-15 (rat neuroblastoma-glioma) cell membranes expressing B2 receptor |
Why This Matters
For bradykinin B2 receptor research, ABTU provides a structurally matched negative control scaffold that defines the affinity window achievable through aryl substitution optimization.
- [1] BindingDB. BDBM50085687: Ki = 1.00E+5 nM for CHEMBL164968 (1-anilino-3-benzylthiourea) at rat bradykinin B2 receptor in NG108-15 cell membranes. http://bdb8.ucsd.edu (accessed May 2026). View Source
- [2] Dziadulewicz, E.K., et al. 1-(2-Nitrophenyl)thiosemicarbazides: A Novel Class of Potent, Orally Active Non-Peptide Antagonist for the Bradykinin B2 Receptor. J. Med. Chem. 2000, 43, 769–771. DOI: 10.1021/jm991144m. View Source
